N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two significant moieties: the thiadiazole and isoxazole rings. The presence of these heterocycles is known to enhance biological activity due to their ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄OS |
Molecular Weight | 302.38 g/mol |
CAS Number | Not specified |
Density | Not specified |
Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and isoxazole rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiadiazole show activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of related thiadiazole compounds, it was found that modifications in the structure significantly impacted their Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli. The MIC for some derivatives was reported as low as 1.56 µg/mL .
Mechanism of Action
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Compounds targeting specific enzymes in the bacterial metabolic pathways have shown promising results in preliminary studies.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Recent findings suggest that this compound may inhibit cancer cell proliferation through various pathways.
Case Study: Anticancer Effects
A recent investigation evaluated the compound's effects on human cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values ranging from 0.20 to 2.58 µM against different cancer types . Furthermore, the compound's selectivity for cancer cells over normal cells was highlighted, demonstrating a potential therapeutic window.
Mechanism of Action
The anticancer activity is hypothesized to result from the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. The compound may act by modulating the activity of tyrosine kinase receptors similar to established anticancer drugs .
Anti-inflammatory Activity
Emerging evidence suggests that compounds containing thiadiazole structures may also exhibit anti-inflammatory properties. This is particularly relevant given the role of inflammation in various chronic diseases.
Research Findings
In vitro studies have shown that certain derivatives can significantly reduce pro-inflammatory cytokine production in activated macrophages. This suggests a potential application in treating inflammatory conditions such as arthritis or colitis.
Eigenschaften
IUPAC Name |
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-9-5-12-6-11(3-4-14(12)23-9)15-7-13(21-24-15)8-16(22)18-17-20-19-10(2)25-17/h3-4,6-7,9H,5,8H2,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHUIKRCUDUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=NN=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.